molecular formula C22H18N4O5S B2969146 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898438-92-1

2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2969146
CAS No.: 898438-92-1
M. Wt: 450.47
InChI Key: XMFSJQXBFCJOLC-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide (CAS: 898438-92-1) is a sulfonamide derivative featuring a quinazolinone core. Its molecular formula is C₂₂H₁₈N₄O₅S, with a molecular weight of 450.5 g/mol . The structure integrates a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety linked to a phenyl ring, which is further substituted with a 5-nitrobenzenesulfonamide group. The compound’s Smiles notation (Cc1ccc(N+[O-])cc1S(=O)(=O)Nc1ccc(-n2c(C)nc3ccccc3c2=O)cc1) highlights the nitro group at the benzene ring’s para-position and the sulfonamide bridge connecting the aromatic systems .

Properties

IUPAC Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-7-10-18(26(28)29)13-21(14)32(30,31)24-16-8-11-17(12-9-16)25-15(2)23-20-6-4-3-5-19(20)22(25)27/h3-13,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFSJQXBFCJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically begins with the preparation of key intermediates. These intermediates undergo specific reactions such as nucleophilic substitution and condensation reactions under controlled conditions, including appropriate temperature, pressure, and pH. Key reagents such as methylating agents, oxidizing agents, and sulfonating agents are employed in these steps to achieve the desired molecular transformations.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of flow chemistry or advanced catalytic processes that facilitate large-scale production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. The oxidation reactions typically target the quinazolinone moiety, while reduction reactions may involve the nitro group. Substitution reactions frequently occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and sulfonation reagents such as sulfur trioxide are commonly used. Reaction conditions often include specific solvents, temperatures, and catalysts that are selected based on the desired reaction pathway and the stability of the compound.

Major Products: The major products formed from these reactions depend on the type of chemical transformation being undertaken. For example, oxidation may lead to quinazolinone oxides, while reduction can yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, this compound is valuable for its reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the exploration of new synthetic methodologies.

Biology: Biologically, the compound has been studied for its potential as an antimicrobial agent due to the presence of the nitrobenzenesulfonamide group. Its structural features enable interactions with various biological targets, making it a subject of interest in drug discovery and development.

Medicine: In medicine, it shows promise as an anticancer agent. The quinazolinone moiety is known for its anticancer properties, and the compound’s ability to interact with key cellular pathways may inhibit cancer cell proliferation and induce apoptosis.

Industry: Industrially, the compound’s stability and reactivity make it useful in the production of dyes, pigments, and other specialty chemicals. It can be tailored to improve the performance and efficiency of these products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. The quinazolinone moiety often interacts with DNA or enzymes involved in cellular replication, thereby disrupting essential biological processes in cancer cells. The nitrobenzenesulfonamide group may enhance these interactions or introduce additional mechanisms such as oxidative stress induction in microbial cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide 898438-92-1 C₂₂H₁₈N₄O₅S 450.5 -NO₂ at benzene; -CH₃ at quinazolinone and benzene
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide 898456-35-4 C₂₁H₁₅ClN₄O₅S 470.9 -Cl instead of -CH₃ at benzene; positional isomer (phenyl substitution at C3)
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide 898438-94-3 C₂₂H₁₇ClN₄O₅S 484.9 -Cl at benzene; -CH₃ at quinazolinone and phenyl ring (C2 position)
Key Observations:

Substituent Impact on Molecular Weight : Chlorine substitution increases molecular weight compared to methyl groups (e.g., 470.9 vs. 450.5 g/mol for the parent compound) .

Positional Isomerism: The placement of the quinazolinone-phenyl linkage (C3 vs.

Hypothetical Pharmacological Implications

While experimental data on bioactivity are absent in the provided evidence, the following hypotheses can be proposed:

  • The methyl group at the quinazolinone core may enhance metabolic stability compared to unsubstituted analogs.
  • The chlorine-substituted derivatives (CAS: 898456-35-4, 898438-94-3) might exhibit altered solubility or target engagement due to increased hydrophobicity and halogen interactions .

Biological Activity

The compound 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a novel derivative within the quinazoline family, known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanism of action, and therapeutic implications.

Synthesis

The synthesis of this compound involves multi-step reactions starting from 2-methyl-4-oxoquinazoline derivatives. The synthetic pathway typically includes:

  • Formation of the quinazoline core through cyclocondensation reactions.
  • Introduction of the sulfonamide group , which is crucial for its biological activity.
  • Substitutions on the phenyl ring to enhance pharmacological properties.

The detailed synthetic route can be found in studies focusing on similar quinazoline derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. Research indicates that these compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds like this compound may target the PI3K/Akt and MAPK pathways, leading to increased apoptosis .

Antimicrobial Activity

The sulfonamide moiety in this compound suggests potential antimicrobial properties. Studies have shown that related sulfonamides exhibit significant antibacterial activity against a range of pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibitory Effect
Escherichia coliModerate Activity
Pseudomonas aeruginosaLimited Effect

Antiepileptic Activity

Some derivatives of quinazoline have been investigated for their antiepileptic effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in controlling seizures. This aspect requires further clinical validation .

Case Studies

  • MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis rates increasing from 1.05% in untreated cells to over 83% at higher concentrations (5 µM) .
  • Antimicrobial Efficacy Study : Another investigation revealed that this compound displayed notable antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic: What synthetic strategies are optimal for constructing the quinazolinone core in this compound?

Methodological Answer:
The quinazolinone ring is synthesized via condensation reactions. A typical procedure involves reacting anthranilic acid derivatives with carbonyl-containing reagents (e.g., acetic anhydride or 2-aminobenzophenone) under reflux conditions. For example:

  • Step 1: Condensation of 2-aminobenzophenone with methyl iodide in glacial acetic acid forms the 2-methyl-4-oxoquinazolin-3(4H)-yl intermediate .
  • Step 2: Sulfonylation of the intermediate with 5-nitro-2-methylbenzenesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) yields the final product.
    Key Parameters:
  • Reaction temperature: 80–100°C (reflux).
  • Solvent: Acetonitrile or ethanol for crystallization (yield: 40–55%) .

Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR:
    • The quinazolinone ring protons appear as singlet peaks at δ 7.5–8.5 ppm (aromatic protons).
    • The methyl group on the quinazolinone (2-methyl) resonates as a singlet at δ 2.4–2.6 ppm.
    • The nitro group (-NO₂) deshields adjacent protons, causing splitting patterns in the aromatic region .
  • 13C NMR:
    • The carbonyl carbon (C=O) of the quinazolinone appears at δ 165–170 ppm.
    • Sulfonamide sulfur-linked carbons are observed at δ 125–135 ppm .
  • IR:
    • Strong absorption at ~1680 cm⁻¹ (C=O stretch).
    • Sulfonamide S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its anticancer potential?

Methodological Answer:

  • Biological Assays:
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
    • Compare activity against derivatives with modified sulfonamide or nitro groups .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like topoisomerase II or EGFR.
    • Analyze electrostatic potential maps to optimize substituent polarity .
      Data Interpretation:
  • A QSA (Quantitative Structure-Activity) model can correlate logP values with cytotoxicity. For example, increased nitro group electron-withdrawing effects may enhance DNA intercalation .

Advanced: How can tautomerism in the quinazolinone ring affect spectral data interpretation?

Methodological Answer:

  • Tautomeric Forms:
    • The 4-oxoquinazolin-3(4H)-yl group can exist in keto (C=O) or enol (C-OH) forms.
  • IR Analysis:
    • Absence of O-H stretches (~3200 cm⁻¹) confirms the keto form dominates.
    • Presence of C=O peaks (~1680 cm⁻¹) supports this .
  • 1H NMR:
    • Sharp singlet for the methyl group (δ 2.4–2.6 ppm) indicates no enol tautomer interference .

Advanced: How can discrepancies in reaction yields be resolved during scale-up synthesis?

Methodological Answer:

  • Root Cause Analysis:
    • Impurity Profile: Use HPLC to identify byproducts (e.g., unreacted sulfonyl chloride).
    • Solvent Effects: Compare yields in ethanol vs. acetonitrile; polar aprotic solvents may improve sulfonylation efficiency .
  • Optimization Strategies:
    • Gradual reagent addition to control exothermic reactions.
    • Use scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C under inert gas (argon) to prevent nitro group reduction.
    • Light Sensitivity: Store in amber vials to avoid photodegradation.
  • Handling:
    • Use anhydrous solvents (e.g., dried DMSO) for dissolution.
    • Monitor decomposition via TLC (Rf ~0.75 in ethyl acetate/hexane) .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

  • Software Tools:
    • Use Schrödinger’s MetaCore or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., nitro reduction or sulfonamide hydrolysis).
  • In Silico Validation:
    • Compare predicted metabolites with experimental LC-MS data from hepatocyte incubations .

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